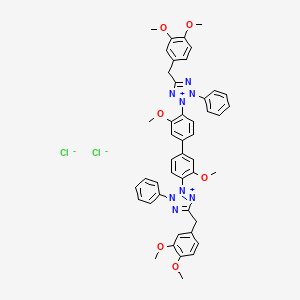
3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves multiple steps, starting with the preparation of the biphenylene core. The biphenylene core is synthesized through a series of reactions involving the coupling of 3,3’-dimethoxy-4,4’-biphenylene with appropriate reagents to introduce the tetrazolium groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the tetrazolium groups into formazan derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include formazan derivatives from reduction reactions and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to detect and quantify specific biomolecules.
Medicine: Utilized in diagnostic tests and research to understand disease mechanisms and develop new treatments.
Industry: Applied in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves its interaction with specific molecular targets. The tetrazolium groups can undergo redox reactions, leading to the formation of colored formazan products. These reactions are often used in assays to measure cellular metabolic activity and enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-4,4’-biphenylene diisocyanate: Another biphenylene derivative used in polymer chemistry.
Tetrazolium salts: A class of compounds similar to 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) used in various biochemical assays.
Uniqueness
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form colored formazan products makes it particularly valuable in biochemical assays .
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N8O6.2ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;;/h7-26,29-30H,27-28H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENYHSISIKTHQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44Cl2N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659859 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106629-90-7 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[4.2.0]octane-1-carbonyl chloride, 5-oxo-, cis- (9CI)](/img/new.no-structure.jpg)
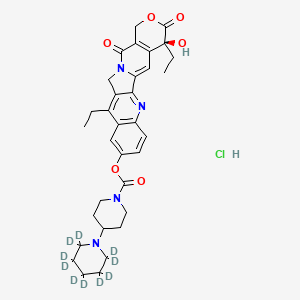
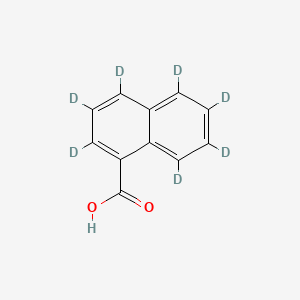
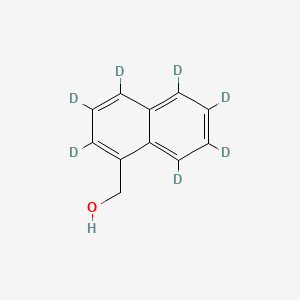
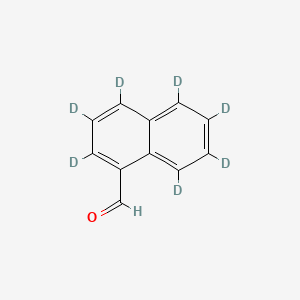
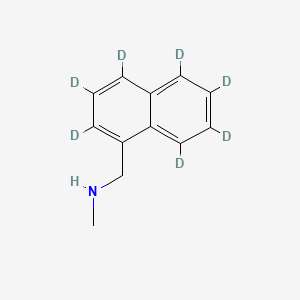
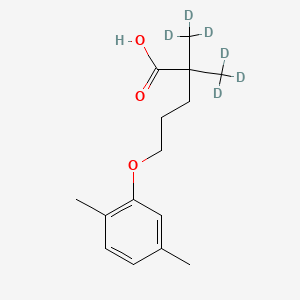
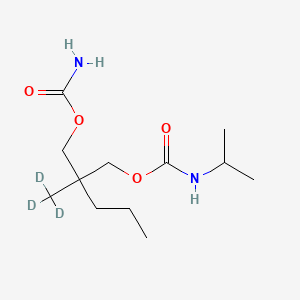
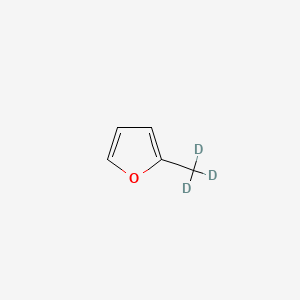
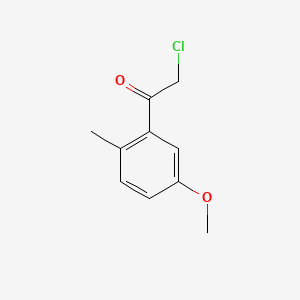
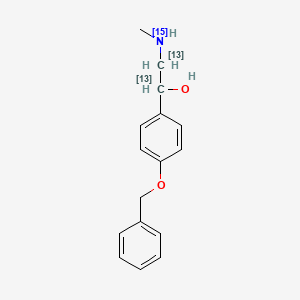
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
